molecular formula C17H14N2O4S B2602858 N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 851200-34-5

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2602858
CAS No.: 851200-34-5
M. Wt: 342.37
InChI Key: QQJVYDKHKJYSLW-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindolinone core and the methoxyphenylthio group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindolinone core can be reduced to form isoindoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoindolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenylthio group may enhance the compound’s binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-5-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(1,3-dioxoisoindolin-5-yl)-2-(4-chlorophenyl)thioacetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and pharmacological properties.

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxyphenylthio group, which may confer distinct chemical and biological properties compared to other isoindolinone derivatives.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVYDKHKJYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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